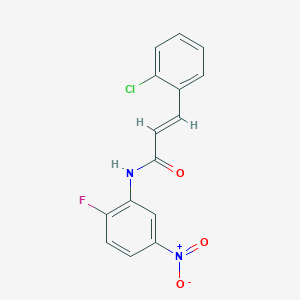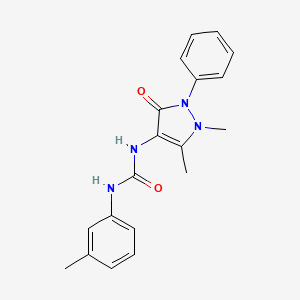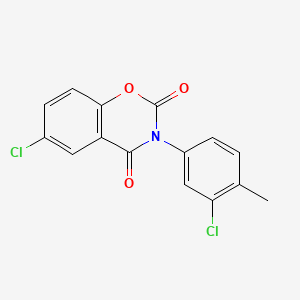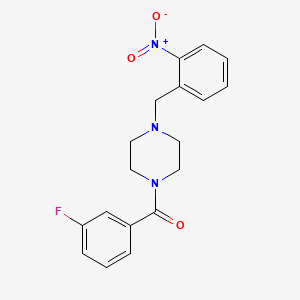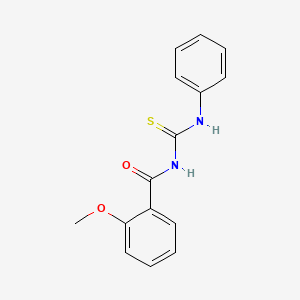
N-(anilinocarbonothioyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(anilinocarbonothioyl)-2-methoxybenzamide, also known as CMDB, is a chemical compound that belongs to the class of carbonothioylamides. It is a potent inhibitor of protein disulfide isomerase (PDI), which is an important enzyme involved in protein folding and quality control. CMDB has gained significant attention in recent years due to its potential applications in various scientific research fields.
作用机制
N-(anilinocarbonothioyl)-2-methoxybenzamide exerts its biological activity by inhibiting the function of PDI, which is an important enzyme involved in protein folding and quality control. PDI is responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and function. By inhibiting PDI, N-(anilinocarbonothioyl)-2-methoxybenzamide disrupts the proper folding of proteins, leading to cell death and other biological effects.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against oxidative stress by increasing the levels of antioxidant enzymes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have neuroprotective effects, as it reduces the formation of amyloid-beta plaques and enhances cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(anilinocarbonothioyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various biological processes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has low toxicity and is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of N-(anilinocarbonothioyl)-2-methoxybenzamide is that it has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(anilinocarbonothioyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PDI inhibitors based on the structure of N-(anilinocarbonothioyl)-2-methoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(anilinocarbonothioyl)-2-methoxybenzamide in the treatment of neurodegenerative diseases. Another area of interest is the use of N-(anilinocarbonothioyl)-2-methoxybenzamide as a tool for studying the role of PDI in cancer biology and inflammation. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(anilinocarbonothioyl)-2-methoxybenzamide in vivo, which will be important for its potential development as a therapeutic agent.
合成方法
The synthesis of N-(anilinocarbonothioyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzamide with aniline-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield N-(anilinocarbonothioyl)-2-methoxybenzamide.
科学研究应用
N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. N-(anilinocarbonothioyl)-2-methoxybenzamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-10-6-5-9-12(13)14(18)17-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKGXUMKVWRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(anilinocarbonothioyl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
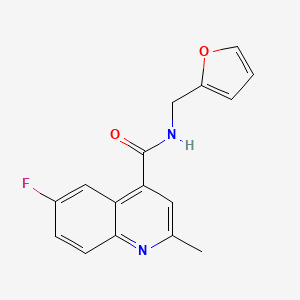
![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
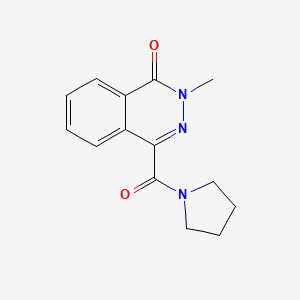
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
